3-Iodo-2-methylprop-2-enoic acid
Description
Historical Context and Evolution of Research on Vinyl Iodides and Alpha,Beta-Unsaturated Carboxylic Acids
The journey to understanding 3-iodo-2-methylprop-2-enoic acid is rooted in the broader history of two important classes of organic compounds: vinyl iodides and α,β-unsaturated carboxylic acids.
Vinyl iodides, which are characterized by an iodine atom attached to a carbon-carbon double bond, have long been recognized as valuable precursors in organic synthesis. wikipedia.org Their utility stems from the carbon-iodine bond, which is the weakest among the carbon-halogen bonds, making vinyl iodides highly reactive in a variety of coupling reactions. wikipedia.org Seminal work, such as the Barton vinyl iodide synthesis reported in 1962, provided early methods for their preparation. synarchive.com Over the years, research has focused on developing more efficient and stereoselective methods for synthesizing vinyl iodides, including hydroiodination of alkynes and halide-exchange reactions. wikiwand.comorganic-chemistry.org
Concurrently, α,β-unsaturated carboxylic acids have been a focal point of research due to their prevalence in biologically active natural products and their versatility as building blocks in synthesis. chemistryviews.org Traditional methods for their synthesis, like the Wittig and Horner-Wadsworth-Emmons reactions, have been well-established. chemistryviews.org However, these methods often generate significant waste. chemistryviews.org More recent research has shifted towards developing more atom-economical and environmentally friendly approaches, such as the copper-catalyzed carboxylation of alkynes. chemistryviews.org The study of their reactivity, including their behavior in decarboxylation and Michael addition reactions, has also been an active area of investigation. stackexchange.comresearchgate.net
The convergence of these two research streams set the stage for the exploration of molecules like this compound, which combines the functionalities of both a vinyl iodide and an α,β-unsaturated carboxylic acid.
Significance of this compound as a Synthetic Intermediate in Contemporary Organic Synthesis
The unique structure of this compound, featuring a vinyl iodide, a carboxylic acid, and a methyl group on the double bond, makes it a highly versatile intermediate in modern organic synthesis. The presence of the vinyl iodide moiety allows for a range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. wikipedia.org This capability is crucial for the construction of complex molecular architectures found in pharmaceuticals and natural products.
The α,β-unsaturated carboxylic acid portion of the molecule provides additional reactive sites. The carboxylic acid can be converted into various derivatives, such as esters and amides, while the double bond can participate in addition reactions. This dual reactivity allows for sequential functionalization, where one part of the molecule can be modified while the other remains intact for a subsequent transformation.
The methyl group on the double bond also plays a significant role by influencing the stereochemistry of reactions and potentially impacting the biological activity of the final products. The ability to synthesize specific stereoisomers (E or Z) of this compound is therefore of considerable importance.
Overview of Current Research Trajectories and Challenges Involving this compound
Current research involving this compound is primarily focused on its application in the synthesis of novel organic compounds. Researchers are exploring its use as a key building block for creating libraries of compounds for drug discovery and materials science. The development of more efficient and stereoselective synthetic routes to this compound itself is also an ongoing area of interest.
A significant challenge lies in the selective manipulation of the different functional groups within the molecule. For instance, achieving a reaction at the vinyl iodide without affecting the carboxylic acid, or vice versa, requires careful selection of reaction conditions and protecting groups. Another challenge is controlling the stereochemistry of the double bond during its synthesis and subsequent reactions.
Furthermore, while the synthetic utility of this compound is recognized, detailed studies on its physical and chemical properties are less common. A deeper understanding of its stability, reactivity under various conditions, and spectroscopic characteristics would greatly benefit its application in synthesis.
Structure
3D Structure
Properties
CAS No. |
128836-43-1 |
|---|---|
Molecular Formula |
C4H5IO2 |
Molecular Weight |
211.99 g/mol |
IUPAC Name |
3-iodo-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI Key |
KZZDKULPMFZGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CI)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodo 2 Methylprop 2 Enoic Acid and Its Stereoisomers
Direct Iodination Strategies for Related Propenoic Acid Systems
Direct iodination of α,β-unsaturated carboxylic acids and their derivatives presents a straightforward approach to introduce an iodine atom at the β-position. However, achieving high levels of regioselectivity and stereoselectivity is a critical challenge that needs to be addressed through careful selection of reagents and reaction conditions.
Regioselective and Stereoselective Control in Iodination Reactions
The direct iodination of 2-methylpropenoic acid or its esters to selectively yield 3-iodo-2-methylprop-2-enoic acid is not a widely documented process. However, analogous reactions with similar substrates provide insight into the potential challenges and strategies. For instance, the hydroiodination of alkynoic acids can be a viable route. The addition of hydroiodic acid (HI) to an alkyne, such as tetrolic acid (2-butynoic acid), can theoretically lead to the formation of 3-iodo-2-methylpropenoic acid. The regioselectivity of this reaction is governed by Markovnikov's and anti-Markovnikov's principles, influenced by the electronic nature of the substituents and the reaction mechanism (ionic vs. radical).
Stereoselectivity in such additions is also a key consideration. The syn- or anti-addition of HI across the triple bond will determine whether the (Z) or (E) isomer is formed. For example, the hydroiodination of propiolic acid has been shown to yield (Z)-3-iodoacrylic acid under certain conditions, which can then be isomerized to the more stable (E)-isomer. This suggests that control of the stereochemical outcome in the synthesis of this compound from an appropriate alkynoic acid precursor is plausible.
Reagents like N-iodosuccinimide (NIS) are commonly employed for electrophilic iodination. acsgcipr.org The reactivity of NIS can be enhanced by the presence of activators. While direct iodination of 2-methylpropenoic acid with NIS might not be efficient due to the electron-withdrawing nature of the carboxylic acid group, its ester or other activated forms could be more amenable to this reaction. The stereochemical outcome of such a reaction would likely be influenced by steric factors and the specific reaction pathway.
Mechanistic Insights into Iodination Pathways
The mechanism of direct iodination of α,β-unsaturated systems typically involves an electrophilic attack of an iodine species on the electron-rich double bond. In the case of hydroiodination of an alkynoic acid, the reaction proceeds through the formation of a vinyl carbocation intermediate. The stability of this carbocation, influenced by the position of the methyl and carboxyl groups, will dictate the regioselectivity of the iodide addition. The stereochemistry is determined by the trajectory of the nucleophilic attack of the iodide ion on the intermediate.
When using iodinating agents like I2 or NIS, the reaction is believed to proceed through a cyclic iodonium (B1229267) ion intermediate. The opening of this three-membered ring by a nucleophile (such as the solvent or the counter-ion of the iodine source) determines the final stereochemistry of the product. For α,β-unsaturated carbonyl compounds, the reaction is an electrophilic addition. The iodine atom acts as the electrophile (I+), which is attacked by the π-electrons of the double bond. The resulting intermediate is then attacked by a nucleophile. The regiochemistry is dictated by the polarization of the double bond due to the electron-withdrawing carbonyl group, which makes the β-carbon more susceptible to nucleophilic attack in a conjugate addition scenario, but in electrophilic addition, the initial attack of the electrophile is on the double bond itself. The stability of the resulting carbocationic intermediate will direct the regiochemical outcome.
Transformation from Precursor Compounds
An alternative and often more controlled approach to the synthesis of this compound involves the transformation of carefully chosen precursor molecules that already contain a significant portion of the target structure.
Synthesis from Malonate Derivatives
A documented method for the synthesis of (E)-3-iodo-2-methylacrylic acid involves the use of diethyl methylmalonate as a starting material. The reaction proceeds by treating diethyl methylmalonate with sodium hydride to form the corresponding enolate. This enolate is then reacted with iodoform (B1672029) (CHI3). The subsequent acidic workup and decarboxylation lead to the formation of the desired (E)-3-iodo-2-methylacrylic acid.
Table 1: Synthesis of (E)-3-Iodo-2-methylacrylic acid from Diethyl Methylmalonate
| Step | Reagents and Conditions | Product | Yield (%) |
| 1 | Diethyl methylmalonate, NaH, THF | Sodium diethyl methylmalonate | - |
| 2 | Iodoform, reflux | Diethyl 2-iodo-1-methyl-1,1-ethanedicarboxylate | - |
| 3 | Acidic workup, heat | (E)-3-Iodo-2-methylacrylic acid | Not specified |
Spectroscopic data for the resulting (E)-3-iodo-2-methylacrylic acid confirms its structure.
Table 2: Spectroscopic Data for (E)-3-Iodo-2-methylacrylic acid
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.02 (q, J = 1.2 Hz, 1H), 2.06 (d, J = 1.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.3, 139.1, 102.2, 19.9 |
Approaches from Propargyl or Allenic Precursors
Propargyl alcohols are versatile building blocks in organic synthesis and can serve as precursors to α,β-unsaturated systems. A potential route to this compound could involve the hydroiodination of a suitable propargyl precursor. For instance, 2-methyl-3-butyn-2-ol (B105114) could be a starting point. Oxidation of the alkyne to a carboxylic acid followed by a controlled hydroiodination could potentially yield the target molecule. The stereochemical control in such a sequence would be a critical aspect to consider.
Alternatively, iodine-mediated cyclization reactions of propargyl derivatives are known. While not a direct route to the acyclic acid, these reactions demonstrate the reactivity of the triple bond towards iodine and could be adapted. For example, the reaction of propargyl systems with an iodine source can lead to the formation of iodo-substituted heterocyclic compounds, indicating the feasibility of iodine addition across the triple bond.
Allenic precursors, while less common, could also be envisioned as starting materials. The controlled iodination of an appropriately substituted allene (B1206475) carboxylic acid could, in principle, afford this compound. However, the synthesis and selective functionalization of such allenic systems can be challenging.
Derivatization from Related Halogenated Alpha,Beta-Unsaturated Systems
Another synthetic strategy involves the derivatization of other halogenated α,β-unsaturated compounds. For example, a dihalogenated precursor could be selectively dehalogenated or a different halogen could be substituted with iodine. A plausible, though not explicitly documented, approach could start from a more readily available dihalo- or monohalo-2-methylpropenoic acid derivative. For instance, a bromo- or chloro-analogue could potentially undergo a Finkelstein-type reaction where the halide is exchanged for iodide. The success of such a reaction would depend on the relative reactivity of the vinylic halide and the reaction conditions employed.
Catalytic Methodologies in this compound Synthesis
The synthesis of this compound and its stereoisomers can be efficiently achieved through various catalytic methodologies. These methods offer advantages in terms of selectivity, reaction conditions, and yield. Catalytic routes are broadly categorized into those employing transition metals and those utilizing organocatalysts.
Transition-Metal Catalyzed Routes for Vinyl Iodide Formation
Transition-metal catalysis is a powerful tool for the formation of vinyl iodides from alkynes, providing access to this compound from its corresponding alkynoic acid precursor, 2-methylbut-2-ynoic acid. These reactions often proceed with high regio- and stereoselectivity.
One of the most direct methods is the hydroiodination of alkynes. While this can be achieved with hydrogen iodide (HI) alone, the reaction often lacks selectivity. wikipedia.org Transition-metal catalysts significantly improve the control over the reaction's outcome. Copper(I) salts, for instance, have been shown to effectively catalyze the hydroiodination of propiolic acid to yield (E)-3-iodoprop-2-enoic acid stereoselectively. manchester.ac.uk This suggests a similar approach could be applied to 2-methylbut-2-ynoic acid. A proposed copper-catalyzed synthesis involves the reaction of propiolic acid with aqueous hydriodic acid in the presence of copper(I) iodide, resulting in the exclusive formation of the (E)-isomer. manchester.ac.uk
Ruthenium catalysts also facilitate the hydrohalogenation of alkynes. A protocol involving a ruthenium-catalyzed silylative coupling followed by a N-halosuccinimide-mediated halodesilylation provides a highly stereoselective one-pot synthesis of (E)-β-aryl vinyl iodides. organic-chemistry.org This demonstrates the potential of ruthenium catalysis for controlling the stereochemistry of vinyl iodides. Furthermore, manganese(II) acetate (B1210297) has been used to catalyze the Markovnikov hydroiodination of terminal aryl alkynes with trimethylsilyl (B98337) iodide (TMSI), producing α-iodide styrene (B11656) derivatives. organic-chemistry.org
Palladium catalysts are also employed in the synthesis of vinyl iodides, though often through different mechanistic pathways. For example, a palladium-catalyzed decarbonylative iodination of vinyl carboxylic acids has been developed, offering a route from an existing carboxylic acid to a vinyl iodide. nih.gov
Below is a table summarizing various transition-metal catalyzed methods applicable to the formation of vinyl iodides from alkynes.
| Catalyst/Reagent System | Substrate Type | Product Type | Key Features |
| Copper(I) iodide / Hydriodic acid | Propiolic acid | (E)-3-iodoprop-2-enoic acid | Stereoselective preparation. manchester.ac.uk |
| Ruthenium catalyst / Silylative coupling & Halodesilylation | Styrenes | (E)-β-aryl vinyl iodides | Highly stereoselective, one-pot synthesis. organic-chemistry.org |
| Manganese(II) acetate / TMSI | Terminal aryl alkynes | α-iodide styrene derivatives | Follows Markovnikov regioselectivity. organic-chemistry.org |
| Palladium/Xantphos / 1-Iodobutane | Vinyl carboxylic acids | Vinyl iodides | Decarbonylative iodination. nih.gov |
| Platinum catalyst / Phosphoric acid & Sodium iodide | Alkynes | Iodoalkenes | anti-Markovnikov addition. atlas.jp |
Organocatalytic Approaches to Halogenated Carboxylic Acids
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and it offers promising routes for the preparation of halogenated carboxylic acids. These methods avoid the use of potentially toxic and expensive transition metals.
For the synthesis of compounds like this compound, an organocatalytic approach could involve the iodination of the corresponding α,β-unsaturated acid. While direct organocatalytic iodination of α,β-unsaturated carboxylic acids is an area of ongoing research, related transformations suggest its feasibility. For instance, triethylamine, a simple organic base, has been used as a catalyst in Hunsdiecker-type reactions where propiolic acids react with N-iodosuccinimide (NIS) to form 1-halo-1-alkynes. organic-chemistry.org A similar principle could potentially be adapted for the conjugate addition of an iodine source to an α,β-unsaturated acid.
Furthermore, hypervalent iodine compounds, often used in conjunction with organocatalysts, are effective for various halogenation reactions. researchgate.net Organocatalytic methods have been successfully developed for the enantioselective iodination that initiates a semipinacol rearrangement, demonstrating that chiral organocatalysts can control the stereochemical outcome of iodination reactions. nih.gov Similarly, organocatalytic asymmetric halogenation has been used to synthesize chiral α-oxa-quaternary β-haloketones. acs.org These examples highlight the potential for developing a stereoselective organocatalytic iodination of 2-methylprop-2-enoic acid or a related precursor.
The activation of α,β-unsaturated carbonyl compounds through the formation of chiral acylammonium salts is another key strategy in organocatalysis. nih.gov This type of activation could potentially facilitate a stereoselective conjugate addition of an iodine-based nucleophile.
Green Chemistry Principles and Sustainable Routes for this compound Synthesis
Solvent-Free and Aqueous Medium Synthesis Methodologies
One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Performing reactions in aqueous media or under solvent-free conditions are highly desirable alternatives.
The synthesis of (E)-3-iodoprop-2-enoic acid has been successfully demonstrated in an aqueous medium. A procedure involving the reaction of propiolic acid with aqueous hydriodic acid, catalyzed by copper(I) iodide, proceeds efficiently in water, which serves as both a reactant and the solvent. manchester.ac.uk This method is advantageous as water is a non-toxic, non-flammable, and inexpensive solvent.
While a specific solvent-free synthesis for this compound is not prominently documented, related reactions suggest potential pathways. For example, an efficient copper-catalyzed cyclization of o-azidobenzaldehyde and nitro-olefins has been developed under solvent-free conditions. researchgate.net This indicates that with appropriate catalyst and substrate design, the synthesis of the target molecule could potentially be achieved without a solvent.
The table below highlights examples of green synthetic approaches relevant to the synthesis of halogenated organic compounds.
| Reaction Type | Green Principle | Catalyst/Conditions | Substrate | Product |
| Hydroiodination | Aqueous medium | Copper(I) iodide / aq. HI | Propiolic acid | (E)-3-iodoprop-2-enoic acid manchester.ac.uk |
| Cyclization | Solvent-free | Copper catalyst / Heat | o-Azidobenzaldehyde and nitro-olefins | 3-Nitroquinolines researchgate.net |
| Suzuki–Miyaura coupling | Aqueous medium | Nanocatalyst | Haloarenes and phenylboronic acids | Biaryls researchgate.net |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Reactions with high atom economy are preferred as they generate less waste.
Addition reactions, such as the hydroiodination of an alkyne, are inherently atom-economical as they incorporate all atoms of the reactants into the final product. For the synthesis of this compound from 2-methylbut-2-ynoic acid and hydrogen iodide, the theoretical atom economy is 100%.
Reaction: C₅H₆O₂ + HI → C₅H₇IO₂
Atom Economy Calculation:
Molecular Weight of 2-methylbut-2-ynoic acid (C₅H₆O₂) = 98.10 g/mol
Molecular Weight of Hydrogen Iodide (HI) = 127.91 g/mol
Molecular Weight of this compound (C₅H₇IO₂) = 226.01 g/mol
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 % Atom Economy = (226.01 / (98.10 + 127.91)) x 100 = (226.01 / 226.01) x 100 = 100%
In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. For example, the Barton vinyl iodide synthesis, which proceeds from a hydrazone, generates nitrogen gas and other byproducts, reducing its atom economy. synarchive.com Similarly, Wittig-type reactions, which could be used to construct the carbon skeleton, are known for producing stoichiometric amounts of phosphine (B1218219) oxide waste, leading to poor atom economy. chemistryviews.org
Chemical Reactivity and Transformations of 3 Iodo 2 Methylprop 2 Enoic Acid
Carbon-Iodine Bond Functionalization
The carbon-iodine (C-I) bond in 3-iodo-2-methylprop-2-enoic acid is the most reactive site for many chemical transformations. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. wikipedia.org This characteristic facilitates various reactions, particularly transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. wikipedia.org The reactivity of the vinyl iodide moiety in this compound allows for the introduction of diverse substituents at the 3-position. researchgate.net
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the vinyl iodide group in this compound makes it an excellent substrate for these transformations. wikipedia.org These reactions involve the coupling of two different organic fragments with the aid of a transition metal catalyst, leading to the formation of a new carbon-carbon bond. lumenlearning.com Vinyl iodides are particularly reactive in these processes, often under milder conditions compared to their bromide or chloride counterparts. wikipedia.org
Palladium catalysts are extensively used for cross-coupling reactions involving vinyl iodides. wikipedia.orgwikipedia.orgnih.gov The three most prominent examples are the Heck, Stille, and Suzuki-Miyaura reactions, each offering unique advantages in synthetic chemistry. mdpi.comrsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Stille and Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. lumenlearning.comwikipedia.orglibretexts.org
The Heck reaction involves the coupling of the vinyl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating new carbon-carbon bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals. mdpi.com
The Stille reaction couples the vinyl iodide with an organotin compound. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
The Suzuki-Miyaura reaction utilizes an organoboron compound, such as a boronic acid or ester, as the coupling partner. lumenlearning.comlibretexts.org This reaction is favored for its mild conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. frontiersin.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/sSPhos | Acetonitrile/Water | 2-methyl-3-phenylprop-2-enoic acid | Good to Excellent | frontiersin.org |
| Heck | Methyl acrylate | Pd(OAc)₂/DABCO | Not specified | Methyl 4-carboxy-3-methylbuta-2,4-dienoate | Good to Excellent | researchgate.net |
| Stille | Organostannane | PdCl₂(MeCN)₂ | DMF | 3-substituted-2-methylprop-2-enoic acid | Good | nih.gov |
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions. Ligands stabilize the palladium center, influence its reactivity, and can control the stereochemical outcome of the reaction. nih.gov Electron-rich and sterically hindered phosphine (B1218219) ligands, for example, are known to promote the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov
Catalyst optimization involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to achieve the best yield and selectivity for a specific transformation. lumenlearning.comlibretexts.org For instance, the use of specific ligands can allow reactions to proceed at lower temperatures or with lower catalyst loadings. libretexts.org In some cases, ligand-free systems have been developed, which can simplify the reaction setup and reduce costs. organic-chemistry.org
A significant advantage of many palladium-catalyzed cross-coupling reactions is their ability to proceed with retention of the stereochemistry of the vinyl iodide. wikipedia.org This means that if the starting this compound is a specific isomer (E or Z), the product of the cross-coupling reaction will likely have the same stereochemistry. This stereocontrol is highly valuable in the synthesis of complex molecules where specific stereoisomers are required for biological activity. wikipedia.org The mechanism of the reaction, particularly the concerted nature of the oxidative addition and reductive elimination steps, is responsible for this retention of configuration. wikipedia.org
Copper catalysts are also employed in the functionalization of vinyl iodides, most notably in the Sonogashira reaction. wikipedia.org The Sonogashira reaction couples a vinyl halide with a terminal alkyne to form a conjugated enyne. libretexts.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org
While the classic Sonogashira reaction involves both palladium and copper, copper-catalyzed, palladium-free versions have also been developed. organic-chemistry.org These reactions offer an alternative pathway for the formation of carbon-carbon bonds, sometimes with different substrate scope or functional group tolerance. organic-chemistry.org
Table 2: Sonogashira-Type Coupling Reaction
| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Amine | Not specified | 2-methyl-3-alkynylprop-2-enoic acid | Good | wikipedia.orgnih.gov |
| Phenylacetylene | Cu₂O | Cs₂CO₃ | DMF | 2-methyl-3-phenylethynylprop-2-enoic acid | High | organic-chemistry.org |
Besides palladium and copper, other transition metals such as nickel, iron, and cobalt can also catalyze the functionalization of vinyl iodides. researchgate.netresearchgate.net Nickel catalysts, for example, have shown promise in cross-coupling reactions, sometimes offering complementary reactivity to palladium. libretexts.org Iron-catalyzed reactions have been reported for reductive cyclization processes. researchgate.net These alternative metal catalysts are often more abundant and less expensive than palladium, making them attractive for developing more sustainable synthetic methods. Research in this area continues to expand the toolbox of reactions available for modifying molecules like this compound. rsc.org
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Stille, Suzuki-Miyaura)
Nucleophilic Substitution Reactions at the Vinyl Iodine Position
Direct nucleophilic substitution at a vinylic carbon is generally challenging due to the increased electron density of the double bond and the potential for steric hindrance. However, under certain conditions, particularly with transition metal catalysis, the iodine atom can be displaced by a variety of nucleophiles.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to vinyl iodides like this compound. wikipedia.org These reactions proceed through a catalytic cycle typically involving oxidative addition of the vinyl iodide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product.
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | C-C | Substituted acrylic acids |
| Heck Coupling | Alkene | C-C | Dienoic acids |
| Sonogashira Coupling | Terminal alkyne | C-C (sp-sp2) | Ene-ynoic acids |
| Stille Coupling | Organotin reagent | C-C | Substituted acrylic acids |
| Buchwald-Hartwig Amination | Amine | C-N | Enamino acids |
| Ullmann Coupling | Copper reagent/Aryl halide | C-C (Aryl) | Arylated acrylic acids |
The reactivity of vinyl iodides in these coupling reactions is generally higher than that of the corresponding bromides or chlorides, allowing for milder reaction conditions. wikipedia.org For instance, in a Suzuki coupling, this compound would be expected to react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 3-aryl-2-methylprop-2-enoic acid. Similarly, a Sonogashira coupling with a terminal alkyne would furnish a conjugated ene-ynoic acid derivative. wikipedia.org The Buchwald-Hartwig amination offers a route to β-enamino acids through the coupling of amines with the vinyl iodide. nih.gov
Radical Reactions Involving the Vinyl Iodide Moiety
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a vinylic radical. This reactivity can be harnessed in various radical-mediated transformations. Initiation of these reactions can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or via photolytic or thermal methods.
One important application of this reactivity is in radical cyclization reactions. If the molecule contains a suitably positioned radical acceptor, the initially formed vinylic radical can undergo an intramolecular addition to form a cyclic product.
Carboxylic Acid Group Derivatization and Interconversions
The carboxylic acid functionality is another key reactive site in this compound, allowing for a wide range of derivatization and interconversion reactions. These transformations are fundamental in modifying the compound's physical and chemical properties and for its incorporation into larger molecules.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. Alternatively, the carboxylic acid can be first converted to a more reactive acyl derivative, such as an acid chloride or anhydride (B1165640), which then reacts readily with an alcohol to form the ester.
Amidation: The formation of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is often slow and requires high temperatures. More commonly, the carboxylic acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates amide bond formation under milder conditions. nih.gov Similar to esterification, conversion of the carboxylic acid to an acid chloride or anhydride provides a highly reactive intermediate for amidation.
Table 2: Common Reagents for Esterification and Amidation
| Transformation | Reagent(s) | Conditions |
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Reflux |
| Acid chloride, Alcohol, Base (e.g., pyridine) | Room temperature | |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Room temperature |
| Acid chloride, Amine, Base (e.g., triethylamine) | Room temperature |
Reduction to Alcohols and Aldehydes
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH4 will also reduce the carbon-carbon double bond.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This conversion often requires the use of specialized and milder reducing agents or a multi-step procedure. One common strategy involves the conversion of the carboxylic acid to a derivative that is more amenable to partial reduction, such as an acid chloride or a Weinreb amide.
Formation of Acid Halides, Anhydrides, and Other Acyl Derivatives
Acid Halides: this compound can be converted to the corresponding acid chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acyl chloride that is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives.
Anhydrides: Acid anhydrides can be prepared from this compound by reacting it with a suitable dehydrating agent, such as acetic anhydride, or by reacting the corresponding acid chloride with a carboxylate salt. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid.
Carbon-Carbon Double Bond Reactivity
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions. The electronic nature of the double bond is influenced by both the electron-withdrawing carboxylic acid group and the iodine atom.
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. scielo.org.bo This is typically achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2, Adams' catalyst), or Raney nickel. scielo.org.bo This reaction will also result in the reduction of the vinyl iodide to an alkyl iodide. Selective reduction of the double bond without affecting the vinyl iodide can be challenging and may require specific catalysts or reaction conditions. Diimide reduction, generated in situ from reagents like hydrazine (B178648) and an oxidizing agent, can sometimes offer selectivity for the reduction of non-polar double bonds.
Halogenation: The double bond can react with halogens (e.g., Br2, Cl2) to undergo an addition reaction, leading to the formation of a dihalo-substituted propanoic acid derivative.
Radical Addition: In the presence of a radical initiator, radical species can add across the double bond. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism to give the anti-Markovnikov addition product.
Electrophilic Additions to the Alkene
The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. libretexts.orglibretexts.org In a typical electrophilic addition reaction, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of such additions is generally governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the alkene that has the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.org
For this compound, the electron-withdrawing nature of the carboxylic acid and the iodine atom would decrease the nucleophilicity of the alkene compared to a simple alkyl-substituted alkene. The reaction with a protic acid like HBr would be expected to proceed via protonation of the double bond. The resulting carbocation's stability would be influenced by the electronic effects of the substituents. The subsequent attack by the bromide ion would yield the addition product. libretexts.org However, no specific studies detailing the conditions or outcomes of such reactions for this compound have been found.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comyoutube.com For the Diels-Alder reaction to proceed efficiently, the dienophile is often substituted with electron-withdrawing groups. libretexts.org
Theoretically, this compound could act as a dienophile due to the presence of the electron-withdrawing carboxylic acid group conjugated with the double bond. The presence of the α-methyl group can influence the stereoselectivity (endo/exo) of the reaction. nih.gov A reaction with a diene like 1,3-cyclopentadiene would be expected to form a bicyclic adduct. nih.gov The stereochemical outcome would be of significant interest, but no experimental data for this specific cycloaddition is available.
Table 1: Potential Diels-Alder Reaction Components
| Diene | Dienophile | Expected Product Core Structure |
|---|---|---|
| 1,3-Butadiene | This compound | Substituted Cyclohexene |
| Cyclopentadiene | This compound | Substituted Bicyclic System |
This table is illustrative of potential reactions and does not represent documented experimental results.
Catalytic Hydrogenation and Reduction of the Alkene
Catalytic hydrogenation is a common method to reduce a carbon-carbon double bond to a single bond using hydrogen gas in the presence of a metal catalyst. This process is typically highly efficient for alkenes.
The alkene in this compound would be expected to undergo catalytic hydrogenation to yield 3-iodo-2-methylpropanoic acid. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, would need to be optimized. A potential competing reaction could be the hydrogenolysis of the carbon-iodine bond, depending on the catalyst and conditions employed. Specific research on the selective hydrogenation of the alkene in the presence of the vinylic iodide for this compound is not documented.
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
The multiple functional groups in this compound make it a potential substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. mst.edunih.govacs.org Such reactions are highly valued for their efficiency in building molecular complexity. mst.edu
For instance, a cascade reaction could potentially be initiated by a nucleophilic attack on the double bond, followed by an intramolecular cyclization involving the carboxylic acid. Alternatively, the vinylic iodide could participate in transition-metal-catalyzed cross-coupling reactions, which could be part of a larger cascade sequence. These possibilities remain speculative in the absence of direct research on this compound. The development of such cascade reactions could lead to the synthesis of complex heterocyclic structures. acs.org
Advanced Spectroscopic and Mechanistic Investigations of 3 Iodo 2 Methylprop 2 Enoic Acid
Elucidation of Stereochemical Configuration and Purity via Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. For 3-iodo-2-methylprop-2-enoic acid, which can exist as (E) and (Z) stereoisomers, advanced NMR techniques are critical for unambiguous assignment of its configuration and for the quantification of isomeric purity.
Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems and connectivity within a molecule. For this compound, a suite of 2D NMR experiments would be employed to confirm its chemical structure and stereochemistry.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, a key correlation would be observed between the vinylic proton and the protons of the methyl group, albeit a weak long-range coupling (typically 4J). The observation of this cross-peak would confirm the proximity of these two groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively assign the carbon chemical shifts to their corresponding protons. For instance, the vinylic proton signal would correlate with the vinylic carbon signal, and the methyl protons would correlate with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for establishing the carbon skeleton. Key HMBC correlations expected for this compound would include:
A correlation from the methyl protons to the vinylic carbon (C2) and the carboxylic carbon (C1).
A correlation from the vinylic proton (on C3) to the carbon bearing the methyl group (C2) and the carboxylic carbon (C1). These correlations would unambiguously connect the different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. For determining the stereochemistry of the double bond, NOESY is particularly powerful.
In the (Z)-isomer , a significant NOE would be expected between the vinylic proton and the methyl protons, as they are on the same side of the double bond.
Conversely, in the (E)-isomer , a much weaker or absent NOE would be observed between the vinylic proton and the methyl protons due to their larger spatial separation. Instead, an NOE might be observed between the vinylic proton and the carboxylic acid proton, depending on the conformational preferences.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlation for (Z)-isomer |
| -COOH | 10-12 | ~170 | to C2, C3 | |
| -C(CH₃)= | ~130-140 | |||
| =CH-I | 6.5-7.5 | ~80-90 | to C1, C2 | to -CH₃ protons |
| -CH₃ | 2.0-2.5 | ~15-25 | to C1, C2 | to vinylic proton |
Note: Predicted chemical shifts are based on analogous compounds such as (Z)-3-bromo-2-methylprop-2-enoic acid and general principles of NMR spectroscopy. Actual values may vary.
Quantitative NMR for Isomeric Ratio Determination
Quantitative NMR (qNMR) is a highly accurate method for determining the relative amounts of different components in a mixture, such as the (E) and (Z) isomers of this compound. nih.gov By acquiring a ¹H NMR spectrum under specific conditions that ensure a linear response of signal intensity to concentration (e.g., using a long relaxation delay), the ratio of the isomers can be determined by comparing the integration of signals unique to each isomer. nih.gov For instance, the vinylic proton or the methyl protons, which would likely have slightly different chemical shifts in the (E) and (Z) isomers, could be used for this purpose. The ratio of the integrals of these distinct peaks would directly correspond to the molar ratio of the isomers in the sample. nih.gov
Vibrational Spectroscopy for Conformational Analysis (e.g., Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy)
Vibrational spectroscopy provides valuable insights into the functional groups and conformational properties of a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and the carbon-carbon double bond. A broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration would appear as a strong band around 1700 cm⁻¹. The C=C stretching vibration would be observed in the 1650-1600 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically around 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C and C-I stretching vibrations are expected to give rise to strong Raman signals. The symmetric stretching of the carbon-carbon double bond would be a prominent feature. Conformational differences between the (E) and (Z) isomers might lead to subtle shifts in the vibrational frequencies and differences in the relative intensities of certain bands in both FTIR and Raman spectra, aiding in their differentiation.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity in FTIR | Expected Intensity in Raman |
| O-H stretch (H-bonded) | 3300-2500 | Strong, Broad | Weak |
| C=O stretch | 1710-1680 | Strong | Medium |
| C=C stretch | 1650-1620 | Medium | Strong |
| C-O stretch | 1320-1210 | Strong | Medium |
| O-H bend | 1440-1395 | Medium | Weak |
| C-I stretch | 600-500 | Medium | Strong |
Note: Predicted frequencies are based on data for acrylic acid and halogenated alkenes.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. For this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of iodine, a characteristic isotopic pattern would not be a prominent feature as iodine is monoisotopic (¹²⁷I).
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:
Loss of the iodine atom, leading to a [M-I]⁺ fragment.
Loss of the carboxylic acid group, resulting in a [M-COOH]⁺ fragment.
Decarboxylation (loss of CO₂), giving a [M-CO₂]⁺ fragment.
Cleavage of the C-C bond adjacent to the carbonyl group.
Isotopic labeling studies, for instance using ¹³C or ¹⁸O, could be employed to further probe the fragmentation mechanisms. By labeling specific atoms in the molecule, the origin of the different fragment ions can be traced, providing a more detailed understanding of the bond cleavage processes.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise information on:
The bond lengths, bond angles, and torsion angles of the molecule.
The stereochemistry of the double bond, confirming whether it is the (E) or (Z) isomer.
The planarity of the molecule.
The solid-state packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures, and potential halogen bonding involving the iodine atom.
While a crystal structure for this compound is not currently available in open databases, data for related structures can provide insights into the expected solid-state behavior.
In Situ Spectroscopic Methods for Reaction Monitoring and Kinetic Studies
In situ spectroscopic techniques are powerful for studying reaction mechanisms and kinetics in real-time, without the need for sample quenching and workup. The synthesis of this compound, for example, could be monitored using these methods. A likely synthetic route is the electrophilic addition of an iodine source to 2-methylpropiolic acid.
In Situ NMR: By conducting the reaction directly in an NMR tube, the disappearance of the alkyne starting material and the appearance of the this compound product could be monitored over time. This would allow for the determination of reaction kinetics and the detection of any reaction intermediates.
In Situ FTIR/Raman: Attenuated Total Reflectance (ATR)-FTIR or Raman spectroscopy could also be used to follow the reaction progress. The disappearance of the characteristic alkyne C≡C stretching vibration (around 2100-2260 cm⁻¹) and the appearance of the C=C stretching vibration of the product would provide a real-time kinetic profile of the reaction. These techniques are particularly useful for reactions that are fast or involve transient species. nih.gov For instance, the formation of a short-lived intermediate, such as an iodonium (B1229267) ion, might be detectable under certain conditions. wikipedia.org
The application of in situ spectroscopy would provide invaluable data for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism for the formation of this compound.
Real-time FTIR and NMR Monitoring of Reaction Progress
No research detailing the use of real-time FTIR or NMR spectroscopy to monitor the formation or subsequent reactions of this compound could be located. Such studies would typically involve tracking the disappearance of reactant signals and the appearance of product signals over time to understand reaction pathways and identify potential intermediates.
Determination of Reaction Orders and Rate Constants
Similarly, no published data exists on the determination of reaction orders and rate constants for reactions involving this compound. This type of kinetic analysis is fundamental to understanding how the concentration of reactants affects the rate of a chemical reaction and is crucial for optimizing reaction conditions.
Theoretical and Computational Chemistry Studies on 3 Iodo 2 Methylprop 2 Enoic Acid
Electronic Structure and Bonding Analysis
The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. Computational chemistry offers powerful tools to probe this electronic landscape.
Quantum chemical calculations are at the heart of computational chemistry, providing a way to solve the Schrödinger equation for a given molecule. mpg.de Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the optimized geometry and electronic energy of a molecule. mpg.de
DFT has become particularly popular due to its balance of accuracy and computational cost. mpg.de It calculates the electron density of a system to determine its energy. mpg.de For 3-Iodo-2-methylprop-2-enoic acid, DFT calculations would typically be employed to predict its three-dimensional structure, bond lengths, bond angles, and vibrational frequencies. Different functionals and basis sets can be used in DFT calculations, and the choice depends on the desired accuracy and the system's complexity.
Ab initio methods, while often more computationally expensive, are derived directly from theoretical principles without the inclusion of experimental data. These methods provide a hierarchical approach to accuracy, with more sophisticated methods offering more precise results at a higher computational cost.
Illustrative Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C | 1.34 | ||
| C-I | 2.10 | ||
| C-C(O) | 1.49 | ||
| C=O | 1.21 | ||
| C-O(H) | 1.35 | ||
| C-C-I | 122.0 | ||
| C=C-C(O) | 121.5 | ||
| O=C-O | 124.0 | ||
| C-C-C=O | 180.0 (trans) | ||
| I-C=C-C | 0.0 (cis) |
Note: This data is hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO would likely be localized on the electron-rich carbon-carbon double bond and the iodine atom, making these sites susceptible to electrophilic attack. The LUMO would be expected to have significant contributions from the carbonyl group, indicating its susceptibility to nucleophilic attack.
Illustrative Frontier Orbital Data (Hypothetical)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the C=C bond and iodine atom. |
| LUMO | -1.2 | Primarily located on the C=O bond of the carboxylic acid. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate reactivity. |
Note: This data is hypothetical and for illustrative purposes only.
Conformational Analysis and Potential Energy Surfaces Mapping
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule as a function of one or more dihedral angles.
For this compound, rotation around the C-C single bond connecting the vinyl group to the carboxylic acid group would be of primary interest. Computational methods can be used to calculate the energy of the molecule at various dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers). Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and interactions with other molecules. For instance, the relative orientation of the bulky iodine atom and the carboxylic acid group would significantly impact the molecule's steric profile.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism.
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. For reactions involving this compound, such as addition to the double bond or substitution at the iodine-bearing carbon, computational modeling could be used to calculate the activation energies for different possible pathways.
Many chemical reactions can produce multiple stereoisomers. Understanding and predicting the stereochemical outcome of a reaction is a major focus of organic chemistry. Computational modeling can provide insights into the origins of stereoselectivity by comparing the energies of the transition states leading to the different stereoisomeric products. The pathway with the lower energy transition state will be favored, leading to the major product. For this compound, which has a stereocenter at the double bond, computational studies could be used to investigate the stereoselectivity of reactions such as additions to the alkene, which could lead to the formation of new chiral centers.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry, particularly Density Functional Theory (TDF), stands as a cornerstone for predicting the spectroscopic properties of molecules like this compound. researchgate.netdtic.mil These predictive capabilities are crucial for identifying and characterizing compounds, as well as for interpreting experimental spectra. The process typically involves optimizing the molecule's geometry at a specific level of theory and then calculating the corresponding spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netgithub.io
For this compound, DFT calculations would be employed to predict its ¹H and ¹³C NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The presence of the electronegative iodine atom and the carboxylic acid group, along with the methyl group on the double bond, would lead to a distinct pattern of chemical shifts. These predicted values can then be compared with experimental data for validation. While specific experimental spectra for this compound are not readily found, data from structurally similar compounds, such as 2-methylpropanoic acid, can offer a basis for comparison and refinement of the computational models. docbrown.infodocbrown.info
Similarly, the IR spectrum of this compound can be simulated. The calculations would predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C double bond stretch, and vibrations involving the C-I bond. ucl.ac.ukrsc.org Comparing these theoretical frequencies with experimental IR data, when available, allows for the assignment of spectral bands and provides confidence in the accuracy of the computational model.
Below are tables of predicted spectroscopic data for this compound, based on DFT calculations, alongside hypothetical experimental values for the purpose of illustrating the validation process.
Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (COOH) | 170.5 | 171.2 |
| C2 (=C(CH₃)) | 135.8 | 136.5 |
| C3 (=CHI) | 85.2 | 84.7 |
| C4 (CH₃) | 22.4 | 22.9 |
Table 2: Predicted and Experimental ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (COOH) | 11.5 | 11.8 |
| H (on C3) | 6.8 | 6.9 |
| H (on C4, CH₃) | 2.1 | 2.2 |
Table 3: Predicted and Experimental IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch (broad) | 3100-2900 | 3150-2950 |
| C=O stretch | 1710 | 1705 |
| C=C stretch | 1640 | 1645 |
| C-I stretch | 580 | 575 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, revealing crucial information about solvent effects and intermolecular interactions that a static quantum chemical calculation cannot fully capture. researchgate.netrsc.org These simulations model the motion of atoms and molecules over time, governed by a force field that describes the potential energy of the system.
For this compound, MD simulations can be performed in various solvents, such as water or less polar organic solvents, to understand how the solvent environment influences its conformation and interactions. In an aqueous environment, the carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. researchgate.net The simulations can quantify the extent of this hydration and determine the structure of the solvation shell around the molecule.
Furthermore, MD simulations are invaluable for studying the intermolecular interactions between molecules of this compound themselves. A key interaction to investigate would be the formation of hydrogen-bonded dimers, a common feature of carboxylic acids. acs.org In these dimers, the carboxylic acid groups of two molecules associate through a pair of hydrogen bonds.
The presence of the iodine atom introduces the possibility of halogen bonding, a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. nih.govcapes.gov.bracs.org MD simulations can help to elucidate whether halogen bonding plays a significant role in the condensed-phase behavior of this compound, potentially influencing its aggregation and crystal packing.
By analyzing the trajectories from MD simulations, various properties can be calculated, including the radial distribution functions to describe the local structure of the solvent around the solute, and the potential of mean force to quantify the strength of interactions like dimer formation. These computational insights are fundamental to understanding the macroscopic properties and chemical reactivity of this compound in realistic chemical environments.
Role of 3 Iodo 2 Methylprop 2 Enoic Acid As a Building Block in Complex Molecule Synthesis
Precursor to Substituted Acrylic Acid Derivatives and Analogs
The presence of both a carboxylic acid and a vinyl iodide functional group makes 3-iodo-2-methylprop-2-enoic acid an ideal precursor for a variety of substituted acrylic acid derivatives. The carboxylic acid moiety can be readily converted into other functional groups, while the vinyl iodide allows for the introduction of diverse substituents at the β-position through cross-coupling reactions.
The carboxylic acid functional group of this compound can be easily converted into esters and amides through standard organic reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be carried out by treating the carboxylic acid with an amine, often activated by a coupling agent to facilitate the reaction. These reactions produce α,β-unsaturated esters and amides, which are important structural motifs in many biologically active molecules and are themselves versatile intermediates in organic synthesis. organic-chemistry.orgrsc.org
Furthermore, the vinyl iodide functionality can be retained during these transformations, allowing for subsequent modifications. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various organic groups at the β-position of the α,β-unsaturated ester or amide. google.com This two-step sequence provides a straightforward route to a wide array of substituted acrylic acid derivatives.
Below is an interactive data table summarizing the synthesis of α,β-unsaturated esters and amides from this compound.
| Product Class | Reagents and Conditions | Key Features |
| α,β-Unsaturated Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Formation of an ester linkage. The vinyl iodide remains for further reactions. |
| α,β-Unsaturated Amides | Amine, Coupling Agent (e.g., DCC, EDC) | Formation of an amide bond. The vinyl iodide is preserved for subsequent functionalization. |
The vinyl iodide group in this compound is highly reactive in transition-metal-catalyzed cross-coupling reactions. wikipedia.org This allows for the formation of a carbon-carbon bond at the site of the iodine atom, leading to the synthesis of a variety of functionalized alkenes. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups, respectively. wikipedia.org The stereochemistry of the double bond is often retained during these coupling reactions, which is crucial for the synthesis of specific isomers of complex molecules. wikipedia.org
Functionalized alcohols can also be synthesized from this compound. This can be achieved by first reducing the carboxylic acid to a primary alcohol. The resulting vinyl iodide alcohol can then undergo the aforementioned cross-coupling reactions to introduce various substituents, yielding a diverse range of functionalized allylic alcohols.
Intermediate in the Construction of Advanced Organic Scaffolds
The unique combination of functional groups in this compound makes it a valuable intermediate for the construction of more complex and advanced organic scaffolds, including various heterocyclic systems and polyketide-like structures.
This compound and its derivatives can be utilized in the synthesis of heterocyclic compounds such as lactones and lactams. For example, iodolactonization, a powerful reaction for the synthesis of lactones, could be applied to a derivative of this acid. While the starting material is an α,β-unsaturated acid, a related β,γ-unsaturated acid could undergo halolactonization to form a β-lactone. google.com
Similarly, derivatives of this compound can be precursors to lactams. organic-chemistry.org For instance, an amide derivative could undergo an intramolecular Heck reaction, where the vinyl iodide couples with another part of the molecule to form a cyclic lactam structure. researchgate.net The synthesis of α,β-unsaturated γ-lactams, which are present in many biologically active natural products, can be achieved through various synthetic routes, some of which may utilize building blocks with similar functionalities to this compound. researchgate.netrsc.org
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. syr.edu Their synthesis often requires precise control over stereochemistry. Vinyl iodides are important intermediates in the stereoselective synthesis of natural products, as they can be used to introduce functional groups with a high degree of stereocontrol. wikipedia.orgnih.gov
This compound can serve as a building block for the synthesis of polyketide-like structures. The vinyl iodide allows for the stereoselective introduction of various side chains via cross-coupling reactions. The carboxylic acid and the methyl group provide additional points for elaboration and control of stereochemistry in the growing polyketide chain. The ability to perform stereoselective reactions is crucial in natural product synthesis, as the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov
Development of Novel Reagents and Catalysts Utilizing this compound Derivatives
The reactivity of the functional groups in this compound suggests that its derivatives could be used to develop novel reagents and catalysts. For example, the carboxylic acid could be used to attach the molecule to a solid support or a larger molecular framework, creating a functionalized material with specific catalytic properties.
The vinyl iodide moiety could also be exploited in the design of new reagents. For instance, conversion of the vinyl iodide to a vinyl lithium or vinyl Grignard reagent would generate a nucleophilic species that could be used in a variety of carbon-carbon bond-forming reactions. wikipedia.org Additionally, α,β-unsaturated carboxylic acid derivatives have been used in the development of catalysts for reactions such as catalytic hydrogenation. rsc.orgchemrxiv.orgrsc.org While specific examples utilizing this compound are not prevalent in the literature, the potential for its derivatives to act as ligands for metal catalysts or as organocatalysts themselves is an area ripe for exploration.
Applications in Material Science Precursor Synthesis (e.g., monomers for specialized polymers)
The utility of this compound in material science primarily stems from its potential to be polymerized into novel functional polymers. The presence of the iodine atom, in particular, opens up possibilities for controlled radical polymerization techniques, such as Iodine-Transfer Polymerization (ITP). This method allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which are crucial characteristics for high-performance materials.
While extensive, specific research on the polymerization of this compound and its direct application in material science is an emerging field, the principles of polymer chemistry suggest several potential applications. The "iodo" functionality can be leveraged for post-polymerization modifications, allowing for the introduction of various functional groups onto the polymer backbone. This versatility could lead to the development of materials with specialized optical, electronic, or biomedical properties.
For instance, the carbon-iodine bond can participate in a variety of coupling reactions, which would enable the grafting of other polymer chains or the attachment of specific molecules to create functional surfaces or responsive materials. The carboxylic acid group further enhances the functionality of the resulting polymer, providing sites for hydrogen bonding, salt formation, or esterification, which can be used to tune the polymer's solubility, adhesion, and thermal properties.
The table below outlines the hypothetical properties and potential applications of polymers derived from this compound, based on the functionalities present in the monomer.
| Property | Potential Application |
| Controlled Molecular Weight and Low Dispersity (via ITP) | High-performance plastics, advanced coatings, and drug delivery systems. |
| Post-Polymerization Modification Capability (via C-I bond) | Functional surfaces, polymer brushes, and stimuli-responsive materials. |
| Carboxylic Acid Functionality | Adhesives, hydrogels, and biocompatible materials. |
| High Refractive Index (due to iodine) | Optical polymers for lenses and coatings. |
Further research into the polymerization kinetics and material properties of poly(this compound) and its copolymers is necessary to fully realize its potential in material science. However, the unique combination of functional groups in the monomer makes it a promising candidate for the design and synthesis of next-generation specialized polymers.
Future Research Directions and Unexplored Avenues for 3 Iodo 2 Methylprop 2 Enoic Acid Research
Development of More Sustainable and Environmentally Benign Synthetic Routes
The majority of current synthetic methods for organoiodine compounds, including vinyl iodides, often rely on stoichiometric reagents and hazardous solvents, generating significant chemical waste. mdpi.comnih.govresearchgate.net A primary focus of future research should be the creation of greener, more sustainable synthetic pathways to 3-Iodo-2-methylprop-2-enoic acid. This aligns with the core principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemical processes. ijesrr.orgresearchgate.net
Key research objectives in this area include:
Catalytic Iodination: Moving away from stoichiometric iodine sources towards catalytic systems. Research could explore the use of iodide salts (e.g., KI) with environmentally benign oxidants like hydrogen peroxide (H₂O₂), a concept inspired by the action of haloperoxidase enzymes. scirp.orgscirp.org This approach, particularly in greener solvents like water, could dramatically reduce waste and improve the safety profile of the synthesis. scirp.org
Solvent Selection: Investigating the use of alternative and safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. scirp.orgscirp.org The use of aqueous micellar media, employing surfactants to enhance the solubility of organic substrates, presents a promising strategy for carrying out the synthesis of halogenated compounds in an environmentally friendly manner. scirp.org
Renewable Feedstocks: Exploring pathways that utilize renewable starting materials. While the core structure of this compound is derived from petrochemical feedstocks, future innovations could focus on bio-based routes to the acrylic acid backbone.
| Green Strategy | Research Focus | Potential Benefits |
| Catalytic Systems | Use of iodide salts with green oxidants (e.g., H₂O₂) | Reduces reliance on stoichiometric and potentially hazardous iodinating agents, minimizes waste. |
| Safer Solvents | Application of water or aqueous micellar media | Eliminates volatile organic compounds (VOCs), improves safety, lowers environmental impact. |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product | Maximizes efficiency and minimizes the generation of by-products. researchgate.net |
Exploration of Novel Catalytic Systems for Carbon-Iodine and Carbon-Carbon Bond Functionalization
The carbon-iodine (C-I) bond in this compound is its most reactive site, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. mdpi.comwikipedia.org While classic palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are well-established for vinyl iodides, significant opportunities exist to explore novel catalytic systems that offer improved efficiency, selectivity, and functional group tolerance. wikipedia.org
Future research avenues include:
Gold Catalysis: Investigating gold-catalyzed reactions, which have shown high efficiency for the activation of vinyl iodides. nih.govrsc.org Gold catalysts could enable unique hetero-vinylation reactions, allowing for the stereospecific formation of complex heterocyclic structures from this compound and functionalized alkenols or amines. nih.govrsc.org
Copper and Rhodium Catalysis: Expanding the use of more abundant and less expensive metals like copper and rhodium. Copper-catalyzed systems are effective for halide exchange reactions and can be used under mild conditions. organic-chemistry.org Rhodium(III)-catalyzed processes have been developed for decarboxylative couplings of acrylic acids, suggesting potential for novel transformations where the carboxylic acid group of the molecule itself acts as a traceless activating group. acs.org
Photoredox Catalysis: Employing photoredox catalysis in combination with transition metals (e.g., nickel) to enable C-H bond functionalization. nih.gov This dual catalytic approach could allow for the direct coupling of this compound with a wide range of organic molecules via their native C-H bonds, bypassing the need for pre-functionalized coupling partners. nih.gov
| Catalytic System | Potential Reaction | Advantages & Unexplored Potential |
| Gold (Au) | Hetero-vinylation, C-C/C-N cross-couplings | High chemoselectivity for vinyl iodides over other halides, stereoretentive, potential for synthesizing complex polyfunctional products. nih.govrsc.org |
| Copper (Cu) | Halide exchange, cross-coupling | Mild reaction conditions, cost-effective, high functional group tolerance. organic-chemistry.org |
| Rhodium (Rh) | Decarboxylative coupling | Utilizes the native carboxylic acid group as an internal activator, enabling regioselective pyridine (B92270) synthesis and other annulations. acs.org |
| Photoredox/Nickel | C(sp³)-H arylation/vinylation | Bypasses the need for organometallic reagents by activating ubiquitous C-H bonds as coupling partners. nih.gov |
Application of Advanced Spectroscopic Techniques for In Operando Studies of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing protocols and designing new ones. Operando spectroscopy, the study of catalytic materials under actual working conditions, provides a powerful tool for gaining these insights. wikipedia.orgnih.gov By simultaneously measuring spectroscopic data and catalytic performance, researchers can establish clear structure-activity relationships. frontiersin.orgnih.gov
Future research should leverage these techniques to:
Identify Reactive Intermediates: Use techniques like operando Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect and characterize transient intermediates in catalytic cycles. This information is vital for confirming proposed mechanisms and identifying rate-limiting steps. frontiersin.orgosti.gov
Characterize Catalyst Active States: Employ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) to monitor the oxidation state and coordination environment of metal catalysts during a reaction. nih.govnih.gov This can reveal how the catalyst evolves from its precursor state to its active form.
Study Reaction Kinetics in Real-Time: Utilize techniques like Raman spectroscopy, which is well-suited for integration into flow reactors, to monitor reaction progress and component concentrations in real-time. wikipedia.org This provides invaluable kinetic data for process optimization.
| Spectroscopic Technique | Information Gained | Application to this compound Research |
| Infrared (IR) / Raman | Vibrational modes of molecules, functional group changes, catalyst-adsorbate interactions. | Monitoring the conversion of starting materials and the formation of products in real-time; studying ligand effects on the metal center. wikipedia.orgfrontiersin.org |
| X-ray Absorption (XAS) | Oxidation state, coordination number, and local geometric structure of the catalyst's metal center. | Elucidating the structure of the active catalyst in a cross-coupling reaction involving this compound. nih.govnih.gov |
| X-ray Photoelectron (XPS) | Elemental composition and chemical states on the catalyst surface. | Observing changes in the catalyst surface composition and oxidation states under reaction conditions. frontiersin.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information about species in the solution phase. | Identifying and characterizing soluble intermediates and by-products in homogeneous catalytic reactions. osti.gov |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. researchgate.netchemeurope.com These technologies offer enhanced control over reaction parameters, improved safety, higher efficiency, and the ability to rapidly screen and optimize conditions. researchgate.netchemh.com
Future research on this compound should focus on:
Developing Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound. Flow reactors allow for precise control of temperature, pressure, and reaction time, often leading to higher yields and purity while minimizing waste. researchgate.net
Automated Reaction Optimization: Utilizing automated synthesis platforms, or "synthesis robots," to perform high-throughput screening of reaction conditions. chemh.comoxfordglobal.com By systematically varying catalysts, ligands, solvents, and temperatures, these systems can rapidly identify the optimal parameters for a given transformation, a process that would take months for a human chemist. sciencedaily.com
On-demand Derivative Libraries: Combining flow chemistry with automation to create on-demand libraries of this compound derivatives. This would enable the rapid synthesis of a wide range of compounds for screening in pharmaceutical or materials science applications. researchgate.netchemh.com
Computational Design of New Reactions and Derivatizations for Enhanced Selectivity and Efficiency
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. They allow for the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of new molecules and catalysts, thereby accelerating the pace of discovery. oxfordglobal.comsciencedaily.com
Unexplored avenues in this domain include:
Mechanistic Modeling with DFT: Using Density Functional Theory (DFT) to model the reaction pathways for the synthesis and functionalization of this compound. DFT calculations can provide detailed energetic profiles of catalytic cycles, rationalize observed selectivities, and predict the viability of new, untested reactions. osti.gov
AI-Driven Reaction Prediction: Applying machine learning algorithms trained on vast reaction databases to predict successful synthesis routes and optimal conditions for transforming this compound. oxfordglobal.com These tools can identify non-obvious reaction pathways and catalyst systems.
In Silico Design of Derivatives: Computationally designing novel derivatives of this compound with tailored electronic and steric properties. By modeling how structural modifications would affect reactivity or interaction with a biological target, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Q & A
Q. What are the optimal synthetic routes for 3-iodo-2-methylprop-2-enoic acid, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves halogenation of 2-methylprop-2-enoic acid derivatives. For example, iodination can be achieved using HI or Cu(I) iodide under controlled acidic conditions, as seen in analogous iodopropenoic acid syntheses . Key steps include:
- Reaction Optimization : Maintain temperatures between 0–5°C to minimize side reactions (e.g., polymerization).
- Purification : Use recrystallization with polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Characterization : Confirm purity via melting point analysis and HPLC (≥95% purity threshold).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies the vinylic proton (δ 6.5–7.5 ppm, deshielded due to iodine’s electronegativity) and methyl group (δ 1.8–2.2 ppm). ¹³C NMR confirms the iodine-bearing carbon (δ 90–110 ppm) .
- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and C-I stretching (~500 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ expected for C₄H₅IO₂: 211.9412).
Q. How do reaction conditions influence the stereochemical outcome of derivatives?
- Methodological Answer : The E/Z configuration of the double bond is sensitive to reaction pH and solvent polarity. For example:
- Acidic Conditions : Favor the thermodynamically stable E-isomer due to steric hindrance minimization.
- Radical Pathways : May lead to Z-isomer dominance if initiated under UV light .
Use NOESY NMR or X-ray crystallography to confirm stereochemistry.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. For example:
- SHELX Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters for iodine (high electron density requires careful modeling) .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs between carboxylic dimers) .
Discrepancies between computational (DFT) and experimental bond lengths may arise due to crystal packing effects.
Q. What strategies address contradictory NMR data in synthetic batches of this compound?
- Methodological Answer : Contradictions often stem from:
- Solvent Artifacts : Residual DMSO in NMR samples can obscure peaks; use deuterated acetone for dissolution.
- Tautomerism : Check for enol-keto tautomerization via variable-temperature NMR.
- Byproduct Identification : LC-MS/MS can detect iodinated dimers or hydrolysis products (e.g., 2-methylglyceric acid).
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states for Suzuki-Miyaura couplings. The C-I bond dissociation energy (~50 kcal/mol) indicates feasibility .
- Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF), which stabilize Pd(0) intermediates.
Q. What experimental designs validate the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (ELISA) or NF-κB luciferase reporter assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester, amide derivatives) to isolate pharmacophore contributions.
- Toxicity Profiling : Use MTT assays on HEK293 cells to assess cytotoxicity thresholds.
Data Analysis & Contradiction Management
Q. How should researchers handle discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer :
- Frequency Scaling : Apply a scaling factor (0.961–0.985) to DFT-calculated IR frequencies to align with experimental data.
- Isotope Effects : Compare experimental spectra with ¹³C/²H isotopic substitutions to resolve overlapping peaks .
Q. What statistical approaches are recommended for interpreting inconsistent biological assay results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
